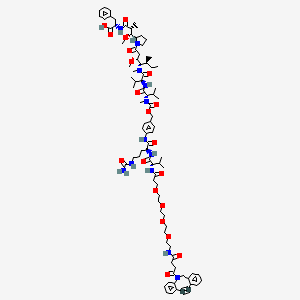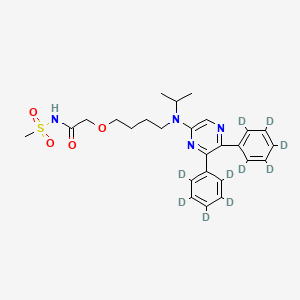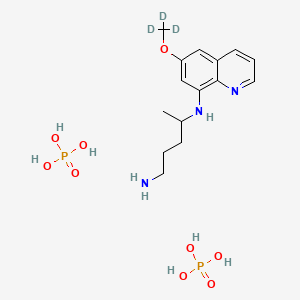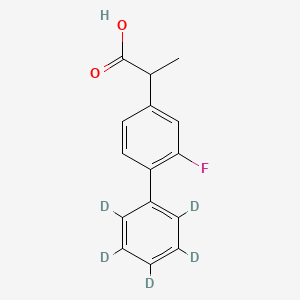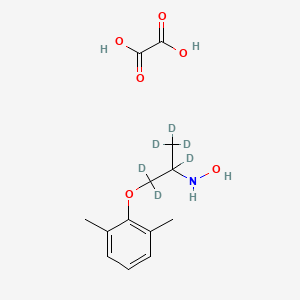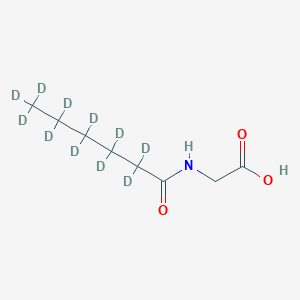
Hexanoylglycine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoylglycine-d11 is a deuterium-labeled derivative of hexanoylglycine. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into hexanoylglycine enhances its utility in various analytical and biochemical applications, particularly in the study of metabolic pathways and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoylglycine-d11 is synthesized by incorporating deuterium into hexanoylglycine. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of hexanoyl chloride with glycine in the presence of a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6). The reaction is carried out under controlled conditions to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels. The compound is then subjected to rigorous quality control tests to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Hexanoylglycine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Hexanoylglycine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in the analysis of metabolic disorders and the study of enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and the optimization of industrial processes
Mechanism of Action
Hexanoylglycine-d11 exerts its effects by acting as a stable isotope tracer. The incorporation of deuterium allows for the precise tracking of the compound in biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with this compound during its metabolism and distribution .
Comparison with Similar Compounds
Hexanoylglycine-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as hexanoylglycine. The presence of deuterium enhances its stability and allows for more accurate analytical measurements. Similar compounds include:
Hexanoylglycine: The non-deuterated form of hexanoylglycine.
Octanoylglycine: An acyl glycine with a longer carbon chain.
Butanoylglycine: An acyl glycine with a shorter carbon chain
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
UPCKIPHSXMXJOX-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


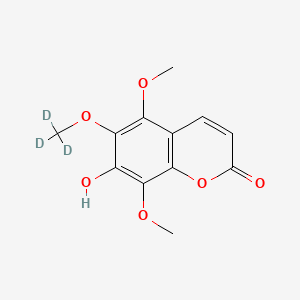
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
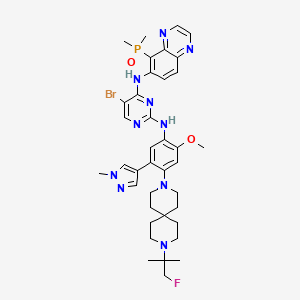
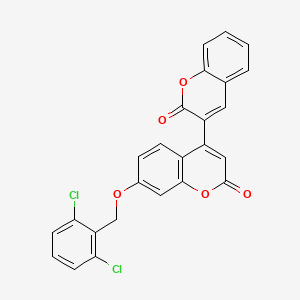
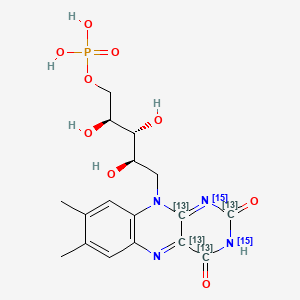
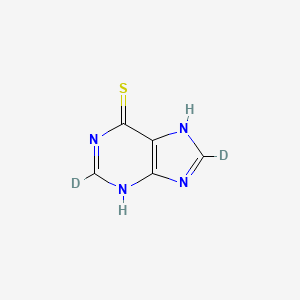
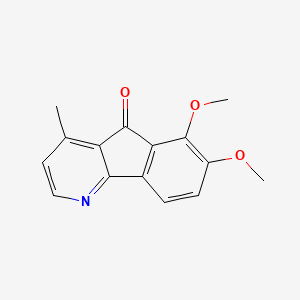
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
